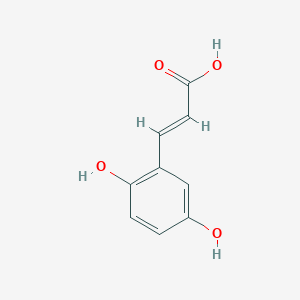
2,5-Dihydroxycinnamic acid
Overview
Description
2,5-Dihydroxycinnamic acid is a hydroxycinnamic acid and an isomer of caffeic acid . It is a cinnamate ester, a member of hydroquinones, and a methyl ester .
Synthesis Analysis
This compound is produced by Elbs persulfate oxidation of o-Coumaric acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H8O4, and its molar mass is 180.159 g·mol −1 . For more detailed molecular structure analysis, you may refer to resources like SpectraBase .
Chemical Reactions Analysis
Hydroxycinnamic acids, including this compound, are known to be potent antioxidants. Their antioxidant activity is related to their hydrogen or electron donating capacity and the ability to delocalize/stabilize the resulting phenoxyl radical within their structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 180.16 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .
Scientific Research Applications
Antioxidant Properties and Biological Activities
2,5-Dihydroxycinnamic acid, also known as caffeic acid, is recognized for its potent antioxidant properties. It is abundant in coffee, fruits, vegetables, oils, and tea. The antioxidant behavior of caffeic acid contributes significantly to its biological activities, including the scavenging of free radicals and protection against oxidative stress. This has implications for the management of various diseases related to oxidative stress. Studies highlight the importance of structural features like the presence of an unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for its antioxidant activity. Modifications of the aromatic ring and the carboxylic function, such as esterification and amidation, are also crucial to its biological efficacy. The presence of three hydroxy groups, however, does not necessarily improve activity, indicating the nuanced nature of its structure-activity relationships (Khan, Maalik, & Murtaza, 2016), (Razzaghi-Asl et al., 2013).
Role in Dietary and Cosmetic Products
Caffeic acid derivatives are also noted for their applications in food additives and cosmeceuticals. As a food additive, caffeic acid has shown antimicrobial activity against a range of organisms, suggesting its potential in preserving food products. Moreover, its antioxidant activity, particularly against lipid oxidation, and prebiotic activity make it a candidate for dietary supplements and functional foods. In the cosmetic industry, caffeic acid and its derivatives exhibit a range of activities, including anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects, suggesting their utility in anti-aging, anti-inflammatory agents, and preservatives. However, their poor stability and easy degradation pose challenges for their application in cosmetic formulations, leading to the exploration of microencapsulation techniques for topical application (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017), (Taofiq et al., 2017).
Bioactive Phenolic Acids in Food and Medicine
The structural diversity of caffeic acid and its derivatives, such as chlorogenic acid, is associated with pronounced biological activities, including anti-ischemia, anti-thrombosis, anti-hypertension, anti-fibrosis, antivirus, and antitumor properties. This positions them as potential leads for new drug discovery. The focus on caffeic acid's structure, availability, and potential as an antioxidant emphasizes the need for further research in food and pharmaceutical applications. This is particularly relevant considering its presence in daily food and beverages, with health benefits supported by clinical studies, indicating its role in lowering the risk of metabolic syndromes and chronic diseases (Jiang et al., 2005), (Lu et al., 2020).
Mechanism of Action
Target of Action
2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , is known to interact with receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control.
Mode of Action
The compound acts as an inhibitor of receptor protein-tyrosine kinase . By binding to this enzyme, it interferes with its activity, leading to changes in the cellular processes controlled by this enzyme.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with receptor protein-tyrosine kinase . By inhibiting this enzyme, it can potentially affect cell growth, differentiation, and metabolism.
Safety and Hazards
Future Directions
Hydroxycinnamic acids and their derivatives, including 2,5-Dihydroxycinnamic acid, have been investigated for their anti-oxidant, anti-inflammatory, and anti-bacterial activities. They have potential roles as valid alternatives to current therapies for managing and rebalancing skin disorders and diseases at different levels . The use of cinnamic acid, including this compound, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide .
properties
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2,5-Dihydroxycinnamic acid and what are its key spectroscopic characteristics?
A1: this compound is a phenolic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It features a cinnamic acid backbone with two hydroxyl groups attached to the benzene ring at positions 2 and 5. Spectroscopically, it can be characterized by UV, IR, and NMR techniques. For example, [] characterized the compound using spectral methods, likely including NMR.
Q2: What are some natural sources of this compound?
A2: This compound has been isolated from various plant sources. One notable example is Grevillea robusta, commonly known as the southern silky oak or silk oak. Researchers have identified this compound and its esters with arbutin and glucose in the leaves of this plant. [, ] Additionally, it has been found in the underground parts of Isodon phyllostachys [], the flower buds of Tussilago farfara [], and Artemisia sacrorum Ledeb [].
Q3: What are the potential applications of this compound in cancer research?
A4: Research suggests that this compound derivatives could have anti-cancer properties. A study investigated a novel this compound-based 5-lipoxygenase inhibitor and its effects on RCC4 renal cancer cells. The study revealed that this inhibitor induced apoptosis and potentially disrupted the autophagic flux in these cells. [] While promising, more research is needed to determine its therapeutic potential.
Q4: How has this compound been used in studies on matrix-assisted laser desorption ionization (MALDI)?
A5: this compound (DHB) has been used as a matrix in MALDI mass spectrometry. It has been shown to transfer less internal energy to analyte ions compared to other common matrices like CHCA and SA, particularly with picosecond laser excitation. This property makes DHB suitable for analyzing fragile biomolecules. []
Q5: Are there any known structure-activity relationships for this compound derivatives?
A6: Yes, studies have explored the structure-activity relationship of this compound derivatives, particularly in the context of antimyeloma activity. For example, research on caffeic acid phenethyl ester (CAPE) analogs, including the this compound 3-phenylpropyl ester (17), demonstrated potent anti-myeloma effects. These compounds were linked to the downregulation of Sp1 and the IKZF1-IRF4-MYC axis, revealing a potential mechanism of action. []
Q6: Has this compound been investigated in relation to protein tyrosine kinases (PTKs)?
A7: Yes, research suggests a possible link between this compound and PTK activity. One study explored the effects of this compound methyl ester, a PTK inhibitor, on the purinergic contraction of the guinea pig vas deferens. The study found that this compound inhibited the facilitation of purinergic contraction induced by sodium orthovanadate, a compound known to increase protein tyrosine phosphorylation. [] This suggests a potential role of this compound or its derivatives in modulating PTK activity and downstream signaling pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



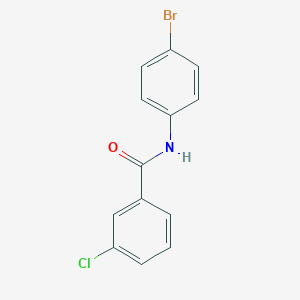
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)
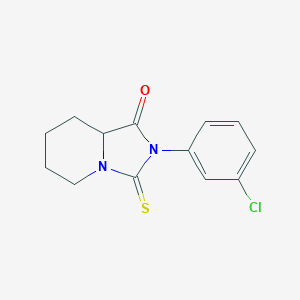
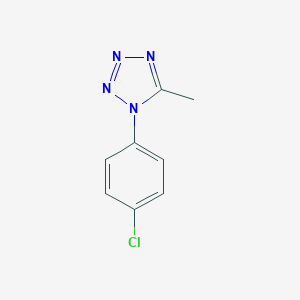
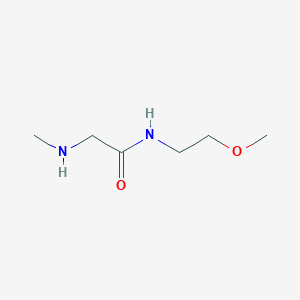
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
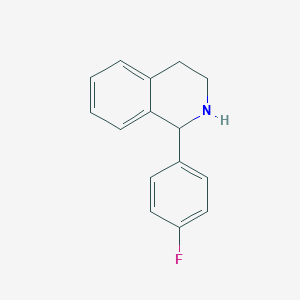
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
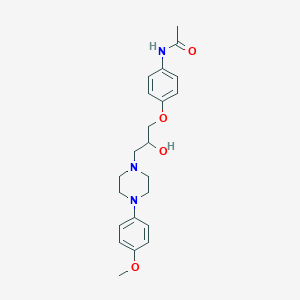


![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)

